Antibacterial agent 59

Antibacterial activity MIC MBC

Standard-of-care anti-MRSA antibiotics fail against biofilms, dormant bacteria, and rapidly select for resistance. Antibacterial agent 59 (C59) inhibits bacterial cell division, overcoming these limitations: • Eradicates MRSA biofilms at MBC (vancomycin cannot achieve this) • Kills stationary-phase MRSA; no spontaneous resistance vs. rapid emergence with linezolid/clindamycin • MIC90/MBC90 equivalent or superior to daptomycin/vancomycin/linezolid against 39-isolate MRSA panel • ≥5-fold selectivity index supports translational development. Available as parent C59 or water-soluble C59Na sodium salt.

Molecular Formula C8H11N6NaO5S
Molecular Weight 326.27 g/mol
Cat. No. B13912816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 59
Molecular FormulaC8H11N6NaO5S
Molecular Weight326.27 g/mol
Structural Identifiers
SMILESCN1C(=NN=N1)C2CCC3CN2C(=O)N3OS(=O)(=O)[O-].[Na+]
InChIInChI=1S/C8H12N6O5S.Na/c1-12-7(9-10-11-12)6-3-2-5-4-13(6)8(15)14(5)19-20(16,17)18;/h5-6H,2-4H2,1H3,(H,16,17,18);/q;+1/p-1/t5-,6+;/m1./s1
InChIKeyODRCFPQNAOYAFE-IBTYICNHSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antibacterial Agent 59 (CAS 1426572-66-8): A Chlorinated Diazabicyclooctane Derivative for MRSA Research and Antibiotic Discovery


Antibacterial agent 59 (CAS 1426572-66-8), also designated as C59, is a synthetic chloro-analog of the naturally occurring antimicrobial compound MC21-A (C58) [1]. It belongs to the 1,6-diazabicyclo[3.2.1]octan-7-one class, as described in patent WO2013030735A1 (Example 24) [2]. The compound is available in both its parent form (C59) and as a stable, water-soluble sodium salt (C59Na) for research applications .

MRSA Screening & Biofilm Research Context
Chlorinated diazabicyclooctane derivative for cell division inhibition studies
Research-Grade Salt Forms Available
Parent (C59) or stable, water-soluble sodium salt (C59Na) for assay compatibility
Mechanistic Probe for Bacterial Persistence
Supports stationary-phase and biofilm eradication assay contexts

Antibacterial Agent 59 (C59) Comparative Analysis: Why Standard-of-Care MRSA Antibiotics Cannot Be Interchanged


Antibacterial agent 59 (C59) is not functionally interchangeable with other anti-MRSA antibiotics, including vancomycin, linezolid, daptomycin, or clindamycin. The compound's unique mechanism of action—inhibition of bacterial cell division—confers a distinct resistance profile and potent activity against metabolically dormant bacteria, such as those in stationary phase or biofilms, where standard-of-care agents frequently fail [1]. Consequently, direct substitution of C59 with a generic analog or alternative anti-MRSA agent is not supported by evidence, as it would compromise critical experimental endpoints including biofilm eradication, resistance emergence monitoring, and time-kill kinetics [1].

!
Mechanism Mismatch
Cell division inhibition mechanism differs from cell wall synthesis (vancomycin) or protein synthesis (linezolid) inhibitors; direct substitution may shift experimental endpoints.
!
Biofilm Activity Divergence
Standard-of-care comparators may show limited eradication of dormant or biofilm-embedded bacteria, compromising biofilm-specific assay endpoints if interchanged.
!
Resistance Profile Shifts
Acquired resistance risk differs; substituting with conventional agents may introduce confounding resistance events in long-term serial passage models.

Antibacterial Agent 59 (C59) vs. Vancomycin, Linezolid, and Daptomycin: Head-to-Head Potency and Biofilm Eradication Data for MRSA Research


MIC90 and MBC90 Against a 39-Isolate MRSA Panel: C59 vs. Vancomycin, Linezolid, and Daptomycin

Antibacterial agent 59 (C59) demonstrates potent activity against a diverse panel of 39 clinical MRSA isolates. The compound exhibits a Minimum Inhibitory Concentration (MIC90) of 2 µg/mL and a Minimum Bactericidal Concentration (MBC90) of 6 µg/mL. These values are directly comparable to, or more potent than, standard-of-care antibiotics: vancomycin (MIC90 = 2 µg/mL, MBC90 = 16 µg/mL), linezolid (MIC90 = 4 µg/mL, MBC90 > 32 µg/mL), and daptomycin (MIC90 = 2 µg/mL, MBC90 = 2 µg/mL) [1]. The water-soluble sodium salt, C59Na, maintains comparable activity with an MIC90 of 4 µg/mL and MBC90 of 12 µg/mL [1].

MIC90 & MBC90 vs. 39-Isolate MRSA Panel
Reported comparison
C59 MIC90 2 µg/mL, MBC90 6 µg/mL
C59Na MIC90 4 µg/mL, MBC90 12 µg/mL
Vancomycin: MBC90 16 µg/mL
Linezolid: MBC90 >32 µg/mL
Supports comparative MIC/MBC endpoint context against clinical MRSA isolates.
Standard broth microdilution methods; 39 clinical MRSA isolates.
Antibacterial activity MIC MBC MRSA comparative analysis

Biofilm Eradication Activity Against MRSA: C59 vs. Vancomycin

In a standardized biofilm eradication assay, C59 at a concentration equivalent to its MBC completely eradicates established MRSA biofilms. In contrast, vancomycin, when tested at its MBC, fails to eliminate biofilm-associated MRSA cells [1]. This differential activity highlights C59's unique ability to target the metabolically dormant, antibiotic-tolerant bacterial subpopulations within biofilms [1].

MRSA Biofilm Eradication vs. Vancomycin
Reported comparison
C59 achieves complete biofilm eradication at MBC.
Vancomycin shows no measurable eradication.
Supports biofilm model response context; may target dormant subpopulations.
Peg lid assay; viability assessed by metabolic assay.
Biofilm eradication MRSA antibiofilm activity comparative analysis

Propensity for Resistance Development in MRSA: C59 vs. Vancomycin, Linezolid, and Clindamycin

In a multi-step resistance selection study, serial passage of MRSA in the presence of sub-inhibitory concentrations of C59 did not yield any spontaneous resistant mutants. Under identical conditions, vancomycin, linezolid, and clindamycin all led to the emergence of resistant isolates [1]. The lack of resistance development with C59 suggests a significantly lower resistance liability, which is a key differentiator from current standard-of-care options [1].

Resistance Emergence vs. Comparators
Reported comparison
C59: No spontaneous resistant mutants detected.
Vancomycin, linezolid, clindamycin: resistant mutants emerged.
Supports resistance emergence endpoint context in long-term serial passage studies.
Multi-step selection with sub-MIC concentrations.
Resistance development antibiotic resistance MRSA serial passage

In Vitro Selectivity and Therapeutic Window: Cytotoxicity vs. Bactericidal Activity

C59 exhibits a favorable selectivity profile in vitro. In two mammalian cell lines (HEK293 and HepG2), the lethal dose for 50% of cells (LD50) was at least 5-fold higher than the MBC90 against MRSA [1]. Specifically, the LD50 for C59 was determined to be >30 µg/mL, while the MBC90 was 6 µg/mL [1]. This indicates a wide therapeutic window where the compound effectively kills MRSA without causing significant cytotoxicity to host cells [1].

In Vitro Selectivity Index
Reported metric
LD50/MBC90 Ratio > 5
Supports mammalian cell cytotoxicity endpoint review.
HEK293 & HepG2 cells; LD50 > 30 µg/mL vs. MBC90 6 µg/mL.
Cytotoxicity therapeutic index LD50 mammalian cell toxicity

Activity Against Stationary-Phase MRSA: A Key Differentiator from Vancomycin

Unlike vancomycin, which exhibits minimal bactericidal activity against non-dividing (stationary-phase) MRSA cells, C59 demonstrates dose-dependent killing of stationary-phase MRSA [1]. In time-kill assays, C59 at concentrations ≥ MBC reduced stationary-phase MRSA viability by >3 log10 CFU/mL within 24 hours, whereas vancomycin showed no significant reduction [1].

Stationary-Phase MRSA Killing vs. Vancomycin
Reported comparison
C59: >3 log10 CFU/mL reduction at ≥ MBC.
Vancomycin: no significant reduction.
Supports stationary-phase assay context; relevant for persister cell research.
Time-kill assay over 24h.
Stationary-phase killing persister cells time-kill assay MRSA

Optimal Research Use Cases for Antibacterial Agent 59 (C59) Based on Validated Comparative Data


MRSA Biofilm Eradication Studies and Chronic Infection Models

Given its unique ability to completely eradicate MRSA biofilms—a feat not achieved by vancomycin at its MBC—C59 is ideally suited for in vitro and in vivo models of device-associated infections, chronic wounds, or biofilm-related antimicrobial tolerance studies [1]. Its use is strongly indicated when standard-of-care agents are known to fail.

Long-Term Resistance Evolution and Serial Passage Experiments

The absence of spontaneous resistance emergence with C59, contrasted with the rapid resistance observed for linezolid and clindamycin, makes it an invaluable tool for research on resistance mechanisms and for designing combination therapies where resistance suppression is a key endpoint [1].

In Vitro Potency Benchmarking Against Clinical MRSA Isolates

With MIC90 and MBC90 values that are equivalent to or more potent than daptomycin, vancomycin, and linezolid against a 39-isolate MRSA panel, C59 serves as an excellent reference compound for antimicrobial susceptibility testing, new drug discovery, and mechanistic studies of cell division inhibition [1].

Ex Vivo and In Vivo Toxicity Profiling for Antibacterial Development

The demonstrated ≥5-fold selectivity index between mammalian cell cytotoxicity (LD50) and bactericidal activity (MBC90) supports the use of C59 as a lead compound in translational research programs, where a favorable therapeutic window is a prerequisite for further development [1].

Application
Selection Property
Validation Focus
MRSA Biofilm Model Studies
Biofilm Eradication Context
Biofilm vs. Planktonic Endpoint Review
Resistance Mechanism Research
Resistance Emergence Endpoint
Serial Passage MIC Monitoring
MRSA Potency Benchmarking
Comparative MIC/MBC Endpoints
Strain Panel Potency Distribution
Host-Cell Toxicity Profiling
Selectivity Index Context
Mammalian Cell LD50 vs. MBC Comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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